3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of thieno[3,2-d][1,2,3]triazin-4(3H)-one derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
Formation of the Thieno[3,2-d][1,2,3]triazin-4(3H)-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno[3,2-d][1,2,3]triazin-4(3H)-one core.
Attachment of the Benzylthioacetyl Group: This step involves the acylation of the piperidinyl intermediate with benzylthioacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d][1,2,3]triazin-4(3H)-one core, potentially leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or DMSO.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key molecular pathways involved in inflammation and cell death. It targets the NF-kB pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). Additionally, it inhibits endoplasmic reticulum (ER) stress and apoptosis by modulating the expression of proteins like BIP and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d][1,2,3]triazin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, affecting their pharmacological properties.
Piperidinyl Derivatives: Compounds with similar piperidinyl groups but different core structures.
Uniqueness
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct pharmacological activities. Its ability to modulate multiple pathways involved in inflammation and neuroprotection sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-17(13-26-12-14-4-2-1-3-5-14)22-9-6-15(7-10-22)23-19(25)18-16(20-21-23)8-11-27-18/h1-5,8,11,15H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQGTUNWIXVEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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